Bromo(chloro)diphenylstannane

Description

Historical Context and Significance of Organotin Compounds

The field of organotin chemistry dates back to 1849, when Edward Frankland synthesized the first organotin compound, diethyltin (B15495199) diiodide. wikipedia.org A few years later, in 1852, Löwig reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often considered the formal beginning of organotin chemistry. lupinepublishers.com The development of Grignard reagents in the early 1900s significantly accelerated the growth of this field by providing a versatile method for creating tin-carbon bonds. wikipedia.org

The industrial significance of organotin compounds became apparent around the 1930s, initially as stabilizers for transformer oils and later for polyvinyl chloride (PVC). lupinepublishers.com The 1950s saw a rapid expansion of their commercial uses, largely due to the work of van der Kerk and his colleagues. lupinepublishers.comlupinepublishers.com Key applications that emerged include:

Polymer Stabilizers: Organotin compounds, particularly dialkyltin derivatives, are used to prevent the degradation of PVC by heat and light. wikipedia.orggelest.com This remains a major application, consuming thousands of tons of tin annually. wikipedia.org

Biocides: Triorganotin compounds, such as tributyltin (TBT) and triphenyltin (B1233371) (TPT) derivatives, have been used extensively as antifungal agents in textiles, wood preservatives, and marine anti-fouling paints. wikipedia.orgresearchgate.net

Catalysts: Organotin compounds, like dibutyltin (B87310) dilaurate, are effective catalysts in the production of polyurethanes, silicone vulcanization, and transesterification reactions. wikipedia.orggelest.com

Agrochemicals: Certain organotin compounds have been employed as miticides and acaricides in agriculture. wikipedia.org

Classification and Structural Diversity of Organotin Halides

Organotin compounds are generally classified based on the oxidation state of the tin atom, with tin(IV) compounds being the most common and stable. wikipedia.orgrjpbcs.com They can be further categorized by the number of organic groups attached to the tin atom, represented by the general formula R_nSnX_{4-n}, where R is an organic group and X is an anionic residue. rjpbcs.com

Organotin halides, a prominent class of organotin compounds, have the formula R_{4-n}SnX_n, where X is a halogen (F, Cl, Br, I) and n can be 1, 2, or 3. wikipedia.org

Triorganotin Halides (R₃SnX): These compounds often exhibit a trigonal bipyramidal geometry, with the organic groups in the equatorial positions and the halide and a donor atom (from a solvent or another molecule) in the axial positions. lupinepublishers.com

Diorganotin Dihalides (R₂SnX₂): These can adopt both trigonal bipyramidal and octahedral coordination geometries. lupinepublishers.com In the solid state, they often form adducts with Lewis bases. wikipedia.org

Monoorganotin Trihalides (RSnX₃): These are also known but are generally less studied than the tri- and diorganotin halides.

The structural diversity of organotin halides is a result of the tin atom's ability to expand its coordination number beyond the typical four of tetrahedral compounds. lupinepublishers.comtandfonline.com This hypercoordination, often involving five or even six atoms, is particularly common in organotin halides and their adducts with Lewis bases. wikipedia.org The nature of the organic substituents and the halides, as well as intermolecular interactions, influences the resulting geometry. tandfonline.com

Positioning Bromo(chloro)diphenylstannane within Contemporary Organometallic Research

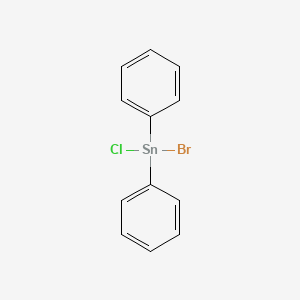

This compound, with the chemical formula C₁₂H₁₀BrClSn, is a specific example of a diorganotin dihalide. nih.gov Its structure features two phenyl groups, a bromine atom, and a chlorine atom bonded to a central tin atom. This mixed-halogen substitution makes it a subject of interest in contemporary organometallic research for several reasons:

Comparative Reactivity Studies: The presence of two different halogens on the same tin center allows for studies on the selective cleavage of the Sn-Br versus the Sn-Cl bond, providing insights into the reactivity of tin-halogen bonds.

Structural Chemistry: The specific arrangement of the phenyl groups and the two different halogens around the tin atom contributes to the understanding of coordination geometries and intermolecular interactions in organotin compounds.

Precursor for Synthesis: Like other organotin halides, it can serve as a starting material for the synthesis of other organotin derivatives through nucleophilic substitution of the halide atoms. gelest.com

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound focuses on several key areas:

Synthesis and Characterization: Developing efficient and selective methods for its synthesis and fully characterizing its molecular structure and spectroscopic properties.

Reactivity and Mechanistic Studies: Investigating its reactions with various nucleophiles and electrophiles to understand the factors that govern the reactivity of the tin-halogen bonds.

Structural Analysis: Determining its solid-state structure through techniques like X-ray crystallography to elucidate the coordination environment of the tin atom and any intermolecular interactions.

Applications in Synthesis: Exploring its potential as a reagent or precursor in organic and organometallic synthesis.

Properties

CAS No. |

58436-49-0 |

|---|---|

Molecular Formula |

C12H10BrClSn |

Molecular Weight |

388.27 g/mol |

IUPAC Name |

bromo-chloro-diphenylstannane |

InChI |

InChI=1S/2C6H5.BrH.ClH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |

InChI Key |

AZFOMUWCYYXXJX-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for Bromo Chloro Diphenylstannane

Routes Involving Halogenation of Organostannanes

The introduction of distinct bromine and chlorine atoms onto a diphenyltin (B89523) moiety requires precise control over the halogenation process.

The synthesis of mixed-halide organotins can be approached by the sequential halogenation of a suitable precursor, such as diphenylstannane (B1213317) (Ph₂SnH₂). This method relies on the stepwise replacement of the hydrogen atoms with halogen atoms. The process involves an initial reaction with one equivalent of a halogenating agent to form an intermediate halo(diphenyl)stannane, followed by a second reaction with a different halogenating agent.

The success of this method hinges on the ability to control the stoichiometry and reaction conditions to prevent the formation of di-halogenated byproducts of the same halogen (e.g., Ph₂SnCl₂ or Ph₂SnBr₂). While conceptually straightforward, achieving high selectivity can be challenging.

The term "asymmetric halogenation" in this context refers to the selective introduction of two different halogens (bromo and chloro) to the tin center. Achieving this requires strategies that can differentiate the reactivity of the tin-hydrogen bonds or the intermediate tin-halogen bonds.

While specific examples for bromo(chloro)diphenylstannane are not extensively detailed in readily available literature, the principle can be adapted from general organometallic halogenation techniques. One potential approach involves using a less reactive halogenating agent for the first substitution, followed by a more reactive one for the second. For instance, N-halosuccinimides (NCS for chlorine, NBS for bromine) could be employed as halogen sources, where their differing reactivities might allow for a degree of selective, stepwise introduction of the halogens. organic-chemistry.org

Synthesis via Redistribution Reactions of Diphenyltin Dihalides

One of the most common and effective methods for preparing mixed-halide organotin compounds is through redistribution, or scrambling, reactions. uu.nl This process, often referred to as a Kocheshkov redistribution reaction, involves the exchange of substituents between two different organotin species. researchgate.net

The synthesis of this compound is classically achieved by reacting equimolar amounts of diphenyltin dichloride (Ph₂SnCl₂) and diphenyltin dibromide (Ph₂SnBr₂). When these two compounds are mixed, they undergo a halogen exchange until an equilibrium is established.

The reaction can be represented as follows:

Ph₂SnCl₂ + Ph₂SnBr₂ ⇌ 2 Ph₂SnBrCl

This equilibrium mixture will contain the starting materials as well as the desired product, this compound. The reaction is driven by statistical distribution, and at equilibrium, the mixed halide species is typically the major component.

Table 1: Reactants for Redistribution Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Diphenyltin dichloride | Diphenyltin dibromide | This compound |

The redistribution reaction is an equilibrium process, and the final composition of the reaction mixture can be influenced by several factors. The reaction is typically thermally activated, meaning that heating the mixture is necessary to facilitate the halogen exchange and reach equilibrium. researchgate.net

The solvent can also play a role, although these reactions are often performed neat (without a solvent). The key to obtaining the product is the separation from the starting materials and other potential redistribution products. Since the physical properties (e.g., boiling point, melting point) of Ph₂SnCl₂, Ph₂SnBr₂, and Ph₂SnBrCl are different, purification can often be achieved through techniques like fractional distillation or recrystallization. For many organotin halide redistribution reactions, the equilibrium constant is close to the statistical value, making the isolation of the pure mixed-halide compound a matter of efficient purification.

Preparations from Organometallic Reagents and Tin(IV) Halides

This synthetic route involves building the organotin compound by creating tin-carbon bonds. In principle, this compound could be prepared by reacting a phenylating organometallic reagent, such as phenyllithium (B1222949) (PhLi) or a phenyl Grignard reagent (PhMgX), with a tin(IV) halide that already contains the desired bromine and chlorine atoms (e.g., SnBrCl₃).

A general scheme for this type of reaction is:

2 PhMgX + SnBrCl₃ → Ph₂SnBrCl + 2 MgXCl

However, this approach is complicated by the difficulty in preparing and handling the mixed tin tetrahalide starting material. A more common approach in this category is the alkylation or arylation of an existing organotin halide. uu.nl For example, one could potentially start with a compound like phenyltin trichloride (B1173362) (PhSnCl₃) and perform a stepwise reaction, first with one equivalent of a Grignard reagent to add a second phenyl group, followed by a halogen exchange step. The Kocheshkov redistribution reaction remains a more direct and widely used method for this specific target compound. uu.nl

Utility of Grignard Reagents in this compound Synthesis

Grignard reagents, with the general formula RMgX, are powerful tools in organometallic chemistry for creating carbon-carbon and carbon-metal bonds. wisc.edu Their application in the synthesis of organotin compounds is a well-established method. lupinepublishers.comgelest.com The synthesis of a tetraorganotin compound, such as tetraethyltin, can be achieved by reacting tin tetrachloride (SnCl₄) with a Grignard reagent like ethylmagnesium bromide. wikipedia.org

For the specific synthesis of a diphenyltin dihalide precursor to this compound, a similar approach is utilized. The reaction involves the controlled addition of a phenyl Grignard reagent, such as phenylmagnesium bromide (C₆H₅MgBr), to a tin tetrahalide. To favor the formation of the diphenyltin species, the stoichiometry of the reactants is crucial.

The general reaction can be represented as:

2 C₆H₅MgBr + SnX₄ → (C₆H₅)₂SnX₂ + 2 MgBrX

Where X can be Cl or Br.

The reactivity of the organic halide used to form the Grignard reagent is an important consideration, with iodides being the most reactive, followed by bromides and then chlorides. wisc.edu The choice of solvent is also critical, with anhydrous diethyl ether being a common choice. wisc.edu The initiation of the Grignard reaction is often indicated by a slight turbidity in the solution, which progresses as the reaction proceeds. wisc.edu

A potential route to this compound would first involve the synthesis of diphenyltin dichloride or diphenyltin dibromide. For instance, reacting phenylmagnesium bromide with tin tetrachloride would yield diphenyltin dichloride. Subsequent halogen exchange reactions could then be employed to introduce the second halogen.

Table 1: Grignard Reagent Synthesis Data

| Reactants | Product | Key Conditions |

| Phenylmagnesium bromide, Tin tetrachloride | Diphenyltin dichloride | Anhydrous ether solvent, controlled stoichiometry |

| Phenylmagnesium bromide, Tin tetrabromide | Diphenyltin dibromide | Anhydrous ether solvent, controlled stoichiometry |

It is important to note that the reaction of Grignard reagents with tin tetrachloride can be difficult to stop at the partial alkylation stage unless the organic group is very bulky. lupinepublishers.com Often, the reaction proceeds to the formation of the tetra-substituted tin compound. lupinepublishers.com Therefore, careful control of reaction conditions is necessary to maximize the yield of the desired diphenyltin dihalide.

Application of Organolithium Compounds for Precursor Generation

Organolithium reagents (RLi) are another class of highly reactive organometallic compounds that are instrumental in organic synthesis. wikipedia.orglibretexts.org They are generally more reactive than Grignard reagents and serve as excellent nucleophiles and strong bases. wikipedia.orglibretexts.org The synthesis of organolithium compounds is often achieved by reacting an alkyl or aryl chloride with lithium metal. libretexts.org

In the context of generating precursors for this compound, organolithium compounds can be used to introduce phenyl groups to the tin center. For example, phenyllithium (C₆H₅Li) can react with a tin tetrahalide to form diphenyltin dihalides.

The reaction can be depicted as:

2 C₆H₅Li + SnX₄ → (C₆H₅)₂SnX₂ + 2 LiX

Where X can be Cl or Br.

The high reactivity of organolithium reagents necessitates careful handling, often at low temperatures, to control the reaction and prevent the formation of undesired byproducts. wikipedia.org The choice of solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, can also influence the reactivity and aggregation state of the organolithium reagent. wikipedia.org

Table 2: Organolithium Reagent Synthesis Data

| Reactants | Product | Key Conditions |

| Phenyllithium, Tin tetrachloride | Diphenyltin dichloride | Anhydrous solvent (e.g., THF, ether), low temperature |

| Phenyllithium, Tin tetrabromide | Diphenyltin dibromide | Anhydrous solvent (e.g., THF, ether), low temperature |

Once the diphenyltin dichloride or dibromide precursor is synthesized, a halogen exchange reaction can be performed to obtain this compound. This can be achieved through redistribution reactions, also known as Kocheshkov comproportionation in the case of organotin compounds. wikipedia.org

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, a mixture of organotin compounds may be present, necessitating effective purification and isolation techniques.

Common purification methods for organotin compounds include extraction and recrystallization. google.com For instance, a mixture containing tetrabutyltin, tributyltin chloride, and dibutyltin (B87310) dichloride can be separated by extraction with methyl alcohol. google.com The differential solubility of the various organotin species in the solvent allows for their separation. google.com

Recrystallization is another powerful technique for purifying solid organotin compounds. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize out in a purer form. google.com The choice of solvent is crucial and is determined by the solubility characteristics of the target compound and the impurities. Alcoholic solvents are often employed for the recrystallization of related organohalide compounds. google.com

For the isolation of this compound, a combination of these techniques may be necessary. After the initial reaction, the mixture could be subjected to an extraction process to remove any unreacted starting materials or byproducts. This might involve washing with water and then extracting the organic phase with a suitable solvent like dichloromethane. google.com The combined organic layers can then be dried and the solvent removed to yield the crude product. google.com

Final purification would likely be achieved through recrystallization. The selection of an appropriate solvent system would be critical to selectively crystallize the this compound, leaving impurities behind in the mother liquor.

Table 3: Purification Techniques

| Technique | Description | Application |

| Extraction | Separation based on differential solubility between two immiscible liquid phases. | Removal of water-soluble byproducts and unreacted reagents. |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Final purification of the solid this compound. |

| Adsorption | Removal of impurities using solid adsorbents. | Can be used to remove specific organotin byproducts. researchgate.net |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of Bromo Chloro Diphenylstannane

X-ray Crystallography for Solid-State Structural Determinationresearchgate.netnih.govcreative-biostructure.comresearchgate.net

The fundamental principle of single-crystal X-ray diffraction lies in the interaction of X-rays with the electrons of atoms arranged in a regular, repeating lattice within a crystal. creative-biostructure.com When a monochromatic X-ray beam is directed at a single crystal, the atoms in the crystal lattice diffract the X-rays in a specific pattern. creative-biostructure.comcarleton.edu This diffraction pattern is a direct consequence of the crystal's internal structure. creative-biostructure.com

In the context of organotin chemistry, this technique is crucial for understanding the coordination environment around the tin atom, which can vary significantly depending on the nature of the organic and inorganic ligands attached. The process involves mounting a suitable single crystal on a goniometer, which rotates the crystal to expose all possible crystallographic planes to the X-ray beam. creative-biostructure.com A detector records the intensities and positions of the diffracted X-rays, generating a unique diffraction pattern. creative-biostructure.com This data is then processed using complex mathematical algorithms, such as Fourier transforms, to generate an electron density map of the unit cell. From this map, the precise positions of the individual atoms can be determined, leading to a complete and unambiguous structural model of the organotin compound. carleton.edu

For bromo(chloro)diphenylstannane, X-ray crystallography would reveal the precise coordination number and geometry around the central tin atom. In its molecular form, a four-coordinate, distorted tetrahedral geometry is expected. The analysis of the crystal structure provides exact measurements of the bond lengths and bond angles.

Key Bond Parameters for Diphenyltin(IV) Compounds:

| Bond | Typical Length (Å) | Bond Angle | Typical Angle (°) |

| Sn-C (phenyl) | ~2.14 | C-Sn-C | ~125 |

| Sn-Cl | ~2.35 | C-Sn-Cl | ~105 |

| Sn-Br | ~2.50 | C-Sn-Br | ~104 |

| Cl-Sn-Br | ~100 |

Note: The values presented are typical for diphenyltin(IV) halides and may vary slightly for this compound.

The data obtained from X-ray diffraction allows for a detailed comparison of the Sn-C, Sn-Cl, and Sn-Br bond lengths, providing insights into the electronic effects of the phenyl and halogen substituents. The bond angles between the ligands (C-Sn-C, C-Sn-Cl, C-Sn-Br, and Cl-Sn-Br) define the specific geometry and any deviations from an ideal tetrahedral arrangement. These deviations are often influenced by the steric bulk of the phenyl groups and the different sizes of the bromine and chlorine atoms.

In the case of this compound, potential intermolecular interactions could include:

Halogen-Halogen Interactions: Close contacts between the bromine and chlorine atoms of adjacent molecules.

π-π Stacking: Interactions between the aromatic phenyl rings of neighboring molecules.

C-H···π Interactions: Interactions between a hydrogen atom of a phenyl group on one molecule and the π-system of a phenyl group on another.

The study of these interactions can reveal the formation of larger, ordered structures known as supramolecular assemblies. rsc.org For instance, molecules might arrange themselves into chains, sheets, or more complex three-dimensional networks stabilized by these non-covalent forces. Understanding the supramolecular chemistry of this compound is essential for a complete picture of its solid-state behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterizationnih.govcreative-biostructure.comresearchgate.netbohrium.com

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. It provides information about the chemical environment of specific nuclei, allowing for the characterization of the ligand sphere and the coordination at the tin center.

¹H and ¹³C NMR spectroscopy are fundamental techniques for characterizing the organic ligands in organometallic compounds. mdpi.com In this compound, these methods are used to confirm the presence and integrity of the two phenyl groups attached to the tin atom.

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons of the phenyl rings. The chemical shifts and coupling patterns of these signals can provide information about the electronic environment of the phenyl groups and may be influenced by the electronegativity of the halogen atoms bonded to the tin.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. docbrown.info It would show distinct signals for the different carbon atoms in the phenyl rings (ipso, ortho, meta, and para carbons). The chemical shifts of these carbons, particularly the ipso-carbon directly bonded to the tin atom, are sensitive to the nature of the other substituents on the tin.

Typical NMR Data for Diphenyltin (B89523) Compounds:

| Nucleus | Type of Atom | Typical Chemical Shift (ppm) |

| ¹H | Phenyl protons | 7.2 - 7.8 |

| ¹³C | Phenyl carbons (ipso) | 135 - 145 |

| ¹³C | Phenyl carbons (ortho, meta) | 128 - 137 |

| ¹³C | Phenyl carbons (para) | 128 - 130 |

Note: These are general ranges and the exact chemical shifts for this compound will depend on the solvent and specific electronic effects.

¹¹⁹Sn NMR spectroscopy is a highly sensitive probe of the coordination number and geometry around the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is strongly dependent on the electronic environment and the coordination state of the tin center. bohrium.com

For this compound in a non-coordinating solvent, a single resonance is expected in the region characteristic of four-coordinate organotin(IV) halides. The chemical shift for four-coordinate compounds typically falls within a broad range, but for diorganotin dihalides, it is generally found in a more specific region. The exact chemical shift value for this compound would be influenced by the combined electronegativity of the bromine and chlorine atoms.

The coordination number of the tin atom has a profound effect on the ¹¹⁹Sn chemical shift. bohrium.comresearchgate.net For instance, if a coordinating solvent is used, it may interact with the tin center, increasing the coordination number to five or six. This change in coordination would result in a significant upfield shift (to a less positive or more negative ppm value) of the ¹¹⁹Sn resonance. Therefore, by performing ¹¹⁹Sn NMR experiments in different solvents, one can probe the Lewis acidity of the tin center and its tendency to expand its coordination sphere. researchgate.net

Multi-dimensional NMR Techniques in Elucidating Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms, multi-dimensional NMR techniques are indispensable for unambiguously assigning signals and mapping out the connectivity of the entire molecule. wiley.com For this compound, techniques such as COSY, HSQC, and HMBC would be employed to piece together its solution structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. For the phenyl groups in this compound, COSY spectra would reveal correlations between the ortho, meta, and para protons, confirming the integrity of the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. It is a powerful tool for assigning the ¹³C signals of the phenyl rings by linking them to their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range couplings between protons and carbons (typically over two to three bonds). In this case, HMBC would be crucial for confirming the attachment of the phenyl groups to the tin atom by showing correlations between the phenyl protons and the ipso-carbon (the carbon directly bonded to tin).

Table 1: Predicted Multi-dimensional NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Correlations | Structural Information Gained |

| COSY | ¹H - ¹H | - Correlations between ortho-H and meta-H on the phenyl rings.- Correlations between meta-H and para-H on the phenyl rings. | Confirms the spin systems within the phenyl groups. |

| HSQC | ¹H - ¹³C (¹J) | - Direct correlation of each phenyl proton (ortho, meta, para) to its respective carbon atom. | Unambiguous assignment of protonated carbons in the phenyl rings. |

| HMBC | ¹H - ¹³C (ⁿJ) | - Correlations from ortho-protons to the ipso-carbon and other nearby carbons.- Correlations from phenyl protons to the ipso-carbon would provide definitive evidence of the Sn-C(phenyl) bond. | Confirms the connectivity between the phenyl rings and the tin atom. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. nih.gov These methods are particularly effective for identifying functional groups and characterizing the nature of chemical bonds. researchgate.net For this compound, IR and Raman spectra offer direct evidence for the presence of the tin-carbon and tin-halogen bonds. researchgate.netresearchgate.net

Assignment of Sn-C and Sn-Halogen Vibrational Modes

The vibrational modes associated with the heavy tin atom occur in the far-infrared or low-frequency region of the spectrum. The stretching vibrations of the tin-carbon (Sn-C) and tin-halogen (Sn-Br, Sn-Cl) bonds are particularly diagnostic. researchgate.net Raman spectroscopy is often more useful than IR for observing the symmetric stretches of the Sn-C bonds due to the change in polarizability. nih.gov

Based on studies of related diphenyltin dihalides, the characteristic vibrational frequencies can be assigned.

Table 2: Typical Vibrational Frequencies for Sn-C and Sn-Halogen Bonds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Comments |

| ν(Sn-C) asymmetric | 270 - 290 | IR, Raman | Often appears as a strong band in the IR spectrum. |

| ν(Sn-C) symmetric | 230 - 250 | Raman | Typically a strong and polarized band in the Raman spectrum. |

| ν(Sn-Cl) | 350 - 370 | IR, Raman | The exact position can be sensitive to the coordination number and geometry at the tin center. In a mixed halide, two distinct Sn-Cl stretches might be observed. |

| ν(Sn-Br) | 240 - 260 | IR, Raman | This mode appears at a lower frequency than the Sn-Cl stretch due to the greater mass of the bromine atom. |

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can provide valuable information about the conformational isomers of a molecule present in a sample. researchgate.netnih.gov For this compound, the primary source of conformational isomerism would be the relative orientation of the two phenyl rings with respect to the C-Sn-C plane. Different spatial arrangements can lead to different molecular symmetries, which in turn affect the number of IR and Raman active vibrational modes according to the rules of group theory. mdpi.comiu.edu.sa

For instance, if the molecule adopts a conformation with higher symmetry (e.g., C₂ᵥ), certain vibrational modes might be silent in the IR spectrum but active in the Raman spectrum, or vice versa. By comparing the experimental IR and Raman spectra, particularly in the regions of the Sn-C and Sn-halogen vibrations, it is possible to deduce the most likely conformation in the solid state or in solution. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. tutorchase.comlibretexts.org

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high precision (typically to four or five decimal places). researchgate.net This accuracy allows for the determination of the elemental composition of an ion, as the exact mass of a molecule is unique to its specific atomic makeup. nih.gov For this compound, HRMS would be instrumental in confirming its identity. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), creates a unique isotopic cluster for the molecular ion, which serves as a definitive confirmation of the presence and number of these halogen atoms. miamioh.edu

Table 3: Calculated Exact Masses for the Major Isotopologues of the Molecular Ion of this compound [C₁₂H₁₀BrClSn]⁺

| Isotopologue Formula | Calculated Exact Mass (Da) | Relative Abundance |

| C₁₂H₁₀⁷⁹Br³⁵Cl¹²⁰Sn | 419.8828 | High |

| C₁₂H₁₀⁸¹Br³⁵Cl¹²⁰Sn | 421.8808 | High (similar to above) |

| C₁₂H₁₀⁷⁹Br³⁷Cl¹²⁰Sn | 421.8799 | Medium |

| C₁₂H₁₀⁸¹Br³⁷Cl¹²⁰Sn | 423.8779 | Medium |

Note: The table shows a simplified representation. The full isotopic pattern would be a complex cluster due to the multiple isotopes of Sn, Br, and Cl.

Fragmentation Patterns in Organotin Halides

In the mass spectrometer, the molecular ion can fragment into smaller, charged particles. The pattern of these fragments provides a roadmap of the molecule's structure. libretexts.orgresearchgate.net For organotin halides, fragmentation typically proceeds through the sequential loss of the substituents from the tin atom.

A plausible fragmentation pathway for this compound would involve:

Loss of a halogen radical (either Br• or Cl•) to form a tri-substituted tin cation.

Loss of a phenyl radical (C₆H₅•).

Further loss of the remaining substituents.

The relative abundance of the fragment ions can give clues about the relative bond strengths (e.g., whether the Sn-Br or Sn-Cl bond cleaves more readily).

Table 4: Plausible Fragmentation Pathway for this compound in Mass Spectrometry

| Ion Fragment | Description of Loss |

| [C₁₂H₁₀BrClSn]⁺ (Molecular Ion) | Intact ionized molecule. |

| [C₁₂H₁₀ClSn]⁺ | Loss of a bromine radical (Br•). |

| [C₁₂H₁₀BrSn]⁺ | Loss of a chlorine radical (Cl•). |

| [C₆H₅BrClSn]⁺ | Loss of a phenyl radical (C₆H₅•). |

| [C₆H₅Sn]⁺ | Loss of all halogens and one phenyl group. |

| [Sn]⁺ | Bare tin ion, resulting from the loss of all organic and halogen substituents. |

Reactivity and Reaction Mechanisms of Bromo Chloro Diphenylstannane

Halogen Exchange and Redistribution Reactions

Halogen exchange and redistribution reactions, often referred to as scrambling or comproportionation reactions, are characteristic of mixed-halide organotin compounds. In the case of bromo(chloro)diphenylstannane (Ph₂Sn(Br)Cl), these reactions involve the exchange of bromide and chloride ligands between tin centers, leading to a mixture of dihalodiphenyltin species.

The formation of this compound itself is a result of a redistribution reaction between diphenyltin (B89523) dichloride (Ph₂SnCl₂) and diphenyltin dibromide (Ph₂SnBr₂). When these two compounds are mixed, a rapid exchange of the halide ligands occurs, leading to an equilibrium mixture containing the starting materials and the mixed-halide product, Ph₂Sn(Br)Cl. This process can be monitored by ¹¹⁹Sn NMR spectroscopy, where the appearance of a distinct signal for the mixed-halide species confirms the exchange.

The selective exchange process is driven by the relatively low activation energy for the cleavage and formation of tin-halogen bonds. The mechanism is believed to proceed through a four-centered transition state involving a halogen-bridged dimer, which facilitates the transfer of the halide ligands.

The redistribution reaction between diphenyltin dichloride and diphenyltin dibromide can be represented by the following equilibrium:

Ph₂SnCl₂ + Ph₂SnBr₂ ⇌ 2 Ph₂Sn(Br)Cl

The position of this equilibrium is governed by statistical factors and the relative stability of the tin-halogen bonds. For a purely statistical distribution, the equilibrium constant (K) for this reaction would be approximately 4. This indicates that at equilibrium, the mixed-halide species, this compound, will be the major component in the mixture.

¹¹⁹Sn NMR spectroscopy is a powerful tool for studying these equilibria. The chemical shifts of the different diphenyltin dihalide species are distinct, allowing for their identification and quantification.

| Compound | ¹¹⁹Sn Chemical Shift (δ, ppm) |

| Ph₂SnCl₂ | -28 |

| Ph₂Sn(Br)Cl | -46 |

| Ph₂SnBr₂ | -67 |

This table presents representative ¹¹⁹Sn NMR chemical shift data for diphenyltin dihalides in a non-coordinating solvent.

The relative intensities of the signals in the ¹¹⁹Sn NMR spectrum provide a direct measure of the molar ratios of the different species at equilibrium, from which the equilibrium constant can be calculated.

Nucleophilic Substitution Reactions at the Tin Center

The tin atom in this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism, where the halide ligands are displaced by the incoming nucleophile. The reactivity of the tin-halogen bond generally follows the order Sn-I > Sn-Br > Sn-Cl > Sn-F, making the tin-bromine (B14679306) bond in this compound generally more reactive towards nucleophilic attack than the tin-chlorine bond.

This compound readily reacts with various oxygen-donor nucleophiles, such as alkoxides and carboxylates, to form new organotin compounds with Sn-O bonds.

Reactions with Alkoxides: The reaction with sodium alkoxides (NaOR) leads to the formation of diphenyltin(IV) alkoxide derivatives. Depending on the stoichiometry, either mono- or disubstituted products can be obtained. The Williamson ether synthesis provides a useful analogy for this type of reaction. nih.gov

Reaction with Sodium Alkoxide

| Reactant | Reagent | Product |

|---|

This table illustrates the general reaction of this compound with a sodium alkoxide.

Reactions with Carboxylates: Similarly, reactions with the salts of carboxylic acids (R'COONa) or the carboxylic acids themselves yield diphenyltin(IV) carboxylates. researchgate.netanalis.com.my These reactions are often driven to completion by the removal of the sodium halide byproduct or water, if the free acid is used. researchgate.net The resulting diphenyltin(IV) dicarboxylates have been investigated for their biological activities. unm.edu

Reaction with Sodium Carboxylate

| Reactant | Reagent | Product |

|---|

This table shows the general reaction of this compound with a sodium carboxylate.

A variety of nitrogen-containing nucleophiles, including amines and Schiff bases, react with this compound to form stable coordination complexes. The tin atom in the resulting adducts often exhibits an expanded coordination number of five or six.

The synthesis of diphenyltin(IV) complexes with bidentate Schiff bases derived from the condensation of S-benzyldithiocarbazate and heterocyclic aldehydes has been reported starting from diphenyltin dichloride. A similar approach can be envisioned for this compound, where the halide is displaced by the deprotonated Schiff base ligand.

Illustrative Synthesis of a Diphenyltin(IV) Schiff Base Complex

| Starting Material | Ligand | Product |

|---|

This table provides a representative synthesis of a diphenyltin(IV) complex with a nitrogen-donor ligand, which can be adapted for this compound.

This compound also reacts with sulfur and phosphorus-containing nucleophiles, leading to the formation of compounds with Sn-S and Sn-P bonds.

Reactions with Thiols and Dithiocarbamates: The reaction with thiols (R'SH) in the presence of a base, or with dithiocarbamate (B8719985) salts (R'₂NCS₂Na), results in the formation of diphenyltin(IV) thiolates and dithiocarbamates, respectively. The synthesis of diphenyltin(IV) dithiocarbamate complexes from diphenyltin dichloride has been well-established and involves the reaction with a dithiocarbamate salt. lew.ro

Synthesis of a Diphenyltin(IV) Dithiocarbamate Complex

| Reactant | Reagent | Product |

|---|

This table outlines the synthesis of a mixed halide dithiocarbamate complex, a reaction type applicable to this compound.

Reactions with Phosphines: Phosphines (PR₃) can act as nucleophiles, attacking the tin center to form phosphine (B1218219) adducts. These reactions are analogous to the formation of complexes with nitrogen-donor ligands.

Electrophilic Reactivity and Lewis Acidity of this compound

The tin atom in this compound possesses a significant degree of electrophilic character, rendering it a Lewis acid. This acidity is a cornerstone of its reactivity, influencing its interactions with a wide array of nucleophilic species. The presence of two different halogen atoms, bromine and chlorine, alongside two phenyl groups on the tin center, creates a unique electronic environment that dictates its behavior in chemical reactions.

As a Lewis acid, this compound readily reacts with Lewis bases to form stable adducts. rsc.orgrsc.org In these reactions, the tin atom accepts a pair of electrons from the Lewis base, resulting in the formation of a coordinate covalent bond. This interaction expands the coordination number of the tin atom from four to five or even six, depending on the nature and stoichiometry of the Lewis base.

The formation of these adducts can be represented by the general equation:

Ph₂SnBrCl + L → [Ph₂SnBrCl(L)]

And with a second equivalent of the Lewis base:

[Ph₂SnBrCl(L)] + L → [Ph₂SnBrCl(L)₂]

Where 'L' represents a Lewis base. Common Lewis bases that form adducts with organotin halides include amines, phosphines, ethers, and ketones. The stability of these adducts is influenced by several factors, including the basicity of the Lewis base and the steric hindrance around both the tin center and the donor atom of the base.

Spectroscopic techniques such as NMR (¹¹⁹Sn, ³¹P, ¹³C, ¹H) and infrared (IR) spectroscopy are invaluable tools for characterizing these adducts. For instance, a significant downfield shift in the ¹¹⁹Sn NMR signal upon adduct formation is indicative of an increase in the coordination number of the tin atom.

The Lewis acidity of organotin halides can be quantified through various experimental and computational methods. rsc.orgresearchgate.netrsc.orgamanote.com One common approach involves studying the equilibrium constants for the formation of adducts with a reference Lewis base. psu.edu By comparing these equilibrium constants for a series of organotin halides, a relative scale of Lewis acidity can be established.

Another method involves the use of spectroscopic handles. For example, the change in the IR stretching frequency of a carbonyl group in a Lewis base like acetone (B3395972) upon coordination to the tin center can be correlated with the Lewis acidity of the organotin halide. A larger shift to lower frequency indicates a stronger interaction and thus a higher Lewis acidity.

Computational chemistry offers a powerful tool for quantifying Lewis acidity. rsc.org Methods such as calculating the fluoride (B91410) ion affinity (FIA) or the binding energy with a model Lewis base can provide a theoretical measure of Lewis acidity. These calculations can also elucidate the electronic and steric factors that contribute to the observed acidity.

The Lewis acidity of diorganotin dihalides (R₂SnX₂) generally follows the trend: Cl > Br > I. Therefore, it is expected that the Lewis acidity of this compound would be intermediate between that of dichlorodiphenylstannane and dibromodiphenylstannane.

Coordination Chemistry of this compound as a Ligand/Precursor

Beyond its role as a simple Lewis acid, this compound can also function as a ligand or a precursor in the synthesis of more complex coordination compounds and metal complexes. youtube.com

This compound can act as a precursor for the synthesis of various metal complexes. orientjchem.org For instance, it can be used to introduce a diphenyltin moiety into a larger molecular framework. The reactivity of the tin-halogen bonds allows for substitution reactions with other ligands or metal centers.

The presence of both bromine and chlorine atoms in this compound introduces an element of asymmetry that can influence its coordination behavior. uci.edu In reactions with metal centers, either the bromide or the chloride ligand, or both, can be displaced. The relative lability of the tin-bromine versus the tin-chlorine bond can dictate the final product.

Generally, the tin-bromine bond is weaker and more labile than the tin-chlorine bond. This difference in reactivity can be exploited to achieve selective transformations. For example, under carefully controlled conditions, it may be possible to selectively substitute the bromide while leaving the chloride intact, leading to the formation of mixed-ligand metal complexes.

The nature of the metal center and the other ligands in the coordination sphere also play a crucial role in determining which halogen is displaced. Hard metal centers may preferentially coordinate to the harder chloride ligand, while softer metal centers may favor the softer bromide.

Mechanistic Studies of Key Transformation Pathways

Understanding the mechanisms of reactions involving this compound is essential for controlling the outcome of its transformations. researchgate.net Mechanistic studies often employ a combination of kinetic experiments, isotopic labeling, and computational modeling.

For reactions involving nucleophilic substitution at the tin center, both associative and dissociative pathways are possible. In an associative mechanism, the incoming nucleophile first coordinates to the tin atom to form a five-coordinate intermediate, which then eliminates one of the halide ligands. In a dissociative mechanism, one of the halide ligands first dissociates to form a transient three-coordinate cationic tin species, which is then attacked by the nucleophile.

The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent polarity, and the steric bulk of the phenyl groups. Computational studies can be particularly useful in mapping out the potential energy surfaces for these different pathways and identifying the transition states involved.

Kinetic Investigations of Organotin Reactions

Kinetic studies of organotin compounds, particularly those involving electrophilic substitution and redistribution reactions, have been a cornerstone of understanding their reaction mechanisms. While specific kinetic data for this compound is not extensively documented in dedicated studies, the principles of its reactivity can be understood from the broader context of diorganotin dihalide chemistry.

Redistribution reactions for diorganotin dihalides, such as the formation of this compound from diphenyltin dibromide (Ph₂SnBr₂) and diphenyltin dichloride (Ph₂SnCl₂), are typically fast and often require specialized techniques for kinetic analysis. The equilibrium can be represented as:

Ph₂SnCl₂ + Ph₂SnBr₂ ⇌ 2 Ph₂Sn(Br)Cl

The kinetics of such redistribution reactions are often studied using Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the observation of the different tin species in solution as the system approaches equilibrium. The rates of these reactions are influenced by several factors including the solvent, the concentration of the reactants, and the presence of any catalytic species. gelest.com In many cases, these reactions are sufficiently rapid at room temperature that lineshape analysis or dynamic NMR techniques are necessary to extract kinetic parameters.

The general mechanism for these redistribution reactions is believed to proceed through a four-centered transition state, involving the formation of a halogen-bridged dimer. This is facilitated by the Lewis acidic nature of the tin atom, which allows for coordination with a halogen atom from another molecule. The Lewis acidity follows the general trend R₃SnX < R₂SnX₂ < RSnX₃, making diorganotin dihalides moderately effective Lewis acids. gelest.com

Illustrative Data on Related Organotin Reactions:

| Reaction System | Method | Rate Constant (k) | Activation Parameters |

| Me₂SnCl₂ + Me₂SnI₂ | ¹H NMR | Varies with solvent and temperature | ΔH‡ and ΔS‡ can be determined from temperature dependence |

| Ph₃SnCl + Pyridine | Stopped-Flow | Second-order rate constants determined | Associative mechanism often indicated by negative ΔS‡ |

This table is illustrative and based on general knowledge of organotin chemistry, not on specific experimental data for this compound.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates in the chemistry of this compound is centered on the nature of the species present in solution during redistribution reactions and other transformations. The primary intermediate in the halogen exchange process is a dimeric, five-coordinate tin species.

In solution, diorganotin dihalides can associate through halogen bridges, leading to the formation of five- or even six-coordinate tin centers. For a mixture of diphenyltin dichloride and diphenyltin dibromide, a mixed-bridged dimeric intermediate is postulated to be the key species that facilitates the scrambling of the halide ligands.

Postulated Intermediate in Halogen Redistribution:

[Ph₂SnCl₂] + [Ph₂SnBr₂] ⇌ [Ph₂(Cl)Sn(μ-Cl)(μ-Br)Sn(Br)Ph₂] ⇌ 2 [Ph₂Sn(Br)Cl]

Spectroscopic techniques are the primary tools for identifying and characterizing such intermediates.

¹¹⁹Sn NMR Spectroscopy: This is a powerful technique for studying organotin compounds in solution. Different tin environments (e.g., Ph₂SnCl₂, Ph₂SnBr₂, and Ph₂Sn(Br)Cl) will give rise to distinct chemical shifts. The presence of five- or six-coordinate species can also be inferred from changes in the chemical shift and from the observation of satellite peaks due to tin-tin coupling in dimeric species.

Vibrational Spectroscopy (IR and Raman): Tin-halogen stretching frequencies are sensitive to the coordination number of the tin atom. The formation of five-coordinate complexes typically results in a lowering of the Sn-X stretching frequency compared to the four-coordinate monomer.

The stability of these intermediates is often low, and they exist in a dynamic equilibrium with the four-coordinate monomers. The position of this equilibrium is influenced by the solvent polarity and coordinating ability. In coordinating solvents, solvent molecules can compete with the halide ligands for coordination to the tin center, potentially forming five- or six-coordinate solvated monomers as intermediates.

Applications of Bromo Chloro Diphenylstannane in Catalysis and Material Science

Catalytic Applications in Organic Transformations

Organotin halides, in general, are recognized for their Lewis acidic character, which allows them to activate a variety of organic substrates. The presence of two different halogens in bromo(chloro)diphenylstannane offers a nuanced reactivity profile that can be harnessed in various catalytic processes.

While specific, detailed research on this compound as a catalyst for carbon-carbon bond formation is not extensively documented, the general principles of Lewis acid catalysis by organotin halides provide a framework for its potential applications. Lewis acids are crucial in many carbon-carbon bond-forming reactions, such as Friedel-Crafts alkylations and acylations, aldol (B89426) reactions, and Diels-Alder reactions. They function by activating electrophiles, thereby facilitating nucleophilic attack. The tin center in this compound can coordinate to carbonyl oxygens or other Lewis basic sites, enhancing the electrophilicity of the substrate. The differing electronegativities and sizes of the bromine and chlorine atoms could potentially influence the catalyst's activity and selectivity in these transformations.

The reactivity of the tin-halogen bonds in this compound makes it a potential reagent or catalyst in reactions involving the introduction of heteroatoms into organic molecules. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For instance, the tin-halide bond can be cleaved by nucleophiles, allowing for the transfer of the diphenyltin (B89523) moiety or for the facilitation of substitution reactions at a carbon center. While specific examples for this compound are scarce in readily available literature, related organotin halides are known to participate in such transformations.

Organotin compounds have a history of use as catalysts in various polymerization reactions, including the formation of polyesters, polyurethanes, and silicones. The Lewis acidity of the tin center is key to activating monomers and facilitating chain propagation. Although detailed studies on the catalytic activity of this compound in polymerization are not prominent, its structural similarity to other active organotin catalysts suggests potential utility in this area. The nature of the halide and organic substituents on the tin atom can influence the catalyst's efficiency and the properties of the resulting polymer.

Precursor for Advanced Materials Synthesis

Beyond its catalytic roles, this compound can serve as a molecular precursor for the synthesis of more complex organometallic and inorganic materials. The presence of reactive tin-halogen bonds allows for its incorporation into larger structures.

Organotin polymers are a class of materials that have been explored for a range of applications, including as biocides, stabilizers for PVC, and in specialized coatings. These polymers often consist of a backbone of repeating organotin units. This compound, with its two reactive sites at the tin-halogen bonds, could theoretically be used as a monomer or a cross-linking agent in the synthesis of such polymers. Reaction with difunctional nucleophiles could lead to the formation of polymer chains with diphenyltin moieties. The properties of these polymers would be influenced by the structure of the repeating unit and the nature of the linking groups.

While there is no direct evidence in the searched literature for the use of this compound as a precursor for tin(IV) oxide (SnO₂) nanoparticles, this application remains a theoretical possibility. The synthesis of metal oxide nanoparticles often involves the hydrolysis and condensation of metal-halide or metal-organic precursors. In principle, the hydrolysis of this compound would lead to the formation of tin-oxygen bonds, which could then undergo further condensation to form a tin oxide network. However, the presence of the stable phenyl groups would likely complicate this process and may require harsh conditions to be removed to yield pure SnO₂. Typically, simpler tin precursors like tin(IV) chloride are employed for this purpose due to their higher reactivity and cleaner conversion to the oxide.

Incorporation into Hybrid Organic-Inorganic Frameworks

Hybrid organic-inorganic frameworks are a class of materials constructed from both organic and inorganic components, designed to create novel materials with unique properties. nih.govresearchgate.net These frameworks can exhibit advantageous characteristics for applications in gas storage, separations, and catalysis. nih.gov The structure and function of these materials are determined by the nature of the organic and inorganic building blocks.

The incorporation of this compound into such frameworks is not widely reported in scientific literature. However, as a diorganotin dihalide, it possesses the fundamental characteristics required for a precursor in the synthesis of these materials. The tin atom acts as an inorganic node, while the phenyl groups provide the organic component. The presence of two different halogens, bromine and chlorine, offers a unique handle for selective chemical reactions, potentially allowing for controlled, stepwise assembly of complex, multifunctional frameworks. The mechanical properties of hybrid frameworks, such as their elasticity and hardness, are critical for their practical application and are an area of active research. rsc.org

Table 1: Potential Interaction Sites of this compound for Framework Construction

| Site | Type of Interaction | Potential Function in Framework |

|---|---|---|

| Tin (Sn) Atom | Lewis Acidic Center | Coordination with organic linkers |

| Phenyl (C₆H₅) Groups | Organic Component | Formation of π-π stacking interactions, providing structural stability |

| Bromo (Br) Ligand | Halogen | Participation in halogen bonding; reactive site for substitution |

Role in Supramolecular Assembly and Crystal Engineering

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. nih.gov This principle is fundamental to crystal engineering, which focuses on the design and synthesis of solid-state structures with desired properties.

Design of Supramolecular Architectures via Non-Covalent Interactions

Non-covalent interactions are the driving force behind the formation of supramolecular architectures. These interactions, though weaker than covalent bonds, are highly directional and can collectively dictate the final structure and properties of a material. mdpi.com Key non-covalent interactions include hydrogen bonds, halogen bonds, and π–π stacking. frontiersin.org

In the context of this compound, the molecule offers several features that can be exploited for supramolecular design:

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms on adjacent molecules to guide assembly. Theoretical studies on other molecules containing bromo and chloro groups show their significant effect on intermolecular contacts and crystal packing. nih.govnih.govresearchgate.net

π–π Stacking: The two phenyl rings are capable of engaging in π–π stacking interactions, a common and important stabilizing force in the crystal packing of aromatic compounds.

Tetrel Bonding: The tin atom, a member of group 14 (the tetrels), can participate in tetrel bonding—a non-covalent interaction involving an electrophilic region on the tin atom.

While these interactions are well-understood, specific research detailing the design of supramolecular structures using this compound as the primary building block is limited.

Crystal Engineering Principles in Organotin Systems

Crystal engineering in organotin systems leverages the coordination preferences of the tin atom and the interplay of non-covalent forces to build solid-state structures. The geometry around the central tin atom, along with the nature of the organic and halide substituents, determines the packing arrangement in the crystal lattice.

The mixed-halide nature of this compound presents a particular challenge and opportunity in crystal engineering. The slight differences in size and electronegativity between bromine and chlorine can lead to disorder in the crystal structure, where the positions of the two halogens are interchangeable. This phenomenon has been observed in other mixed-halide organometallic compounds. researchgate.net Conversely, controlling these subtle differences could allow for the fine-tuning of crystal packing and, consequently, the material's physical properties. The ultimate goal is to rationally design materials with specific functionalities, such as tailored optical or electronic properties, based on a deep understanding of the intermolecular forces at play. frontiersin.org

Computational and Theoretical Investigations of Bromo Chloro Diphenylstannane

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecular systems, offering a balance between computational cost and accuracy. For heavy elements like tin, DFT calculations must often incorporate relativistic effects to provide an accurate description of their electronic properties. These studies on Bromo(chloro)diphenylstannane focus on elucidating the distribution of electrons within the molecule and understanding its molecular orbitals, which are fundamental to its chemical behavior.

The electronic behavior of this compound is governed by its molecular orbitals, particularly the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Electron density distribution maps illustrate the regions of high and low electron density across the molecule. In this compound, high electron density is expected around the electronegative halogen atoms (bromine and chlorine) and the phenyl rings, while the tin atom will be an electron-deficient, electrophilic center. This distribution is key to predicting sites of nucleophilic or electrophilic attack.

Interactive Data Table: Illustrative Frontier Molecular Orbital Energies for this compound

This table presents hypothetical but representative DFT-calculated energy values for the frontier orbitals.

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Higher energy unoccupied orbital |

| LUMO | -1.2 | Primarily located on the Sn-Br and Sn-Cl antibonding orbitals |

| HOMO | -6.8 | Mainly composed of p-orbitals from the phenyl rings and halogen atoms |

| HOMO-1 | -7.5 | Lower energy occupied orbital |

| HOMO-LUMO Gap | 5.6 | Indicates moderate chemical stability |

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For this compound, calculating Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for such calculations. nih.gov

Due to the presence of the heavy tin atom, relativistic effects can significantly influence the calculated chemical shifts, especially for the ¹¹⁹Sn nucleus. researchgate.net Therefore, relativistic DFT methods are often necessary for accurate predictions. researchgate.netscm.com Calculations can provide predicted shifts for ¹H, ¹³C, and ¹¹⁹Sn nuclei, aiding in the assignment of experimental NMR spectra.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound

This table shows plausible calculated chemical shifts relative to standard references (TMS for ¹H and ¹³C, Me₄Sn for ¹¹⁹Sn). These values are illustrative and based on typical ranges for similar organotin halides.

| Nucleus | Phenyl Position | Predicted Chemical Shift (ppm) | Notes |

| ¹¹⁹Sn | - | -40 to -70 | Sensitive to halogen substituents and coordination number. |

| ¹³C | C-ipso | 138 - 142 | Carbon directly attached to Sn. |

| ¹³C | C-ortho | 135 - 138 | |

| ¹³C | C-meta | 128 - 130 | |

| ¹³C | C-para | 130 - 132 | |

| ¹H | H-ortho | 7.6 - 7.8 | |

| ¹H | H-meta/para | 7.3 - 7.5 | Often appear as a complex multiplet. |

Prediction of Reactivity and Mechanistic Pathways through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of this compound and exploring the detailed mechanisms of its reactions. By simulating reaction pathways, researchers can understand how transformations occur, identify key intermediates, and determine the factors that control reaction outcomes. This is particularly useful for reactions common to organotin halides, such as nucleophilic substitution at the tin center. unipi.it

To understand a chemical reaction's kinetics, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations can locate the geometry of the TS and calculate its energy. This allows for the determination of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

A reaction energy profile plots the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. By mapping this profile for a potential reaction of this compound (e.g., substitution of a halide by a nucleophile), one can determine whether the reaction is thermodynamically favorable (products are lower in energy than reactants) and kinetically feasible (the activation energy is not prohibitively high). unipi.it

Interactive Data Table: Illustrative Reaction Energy Profile for Nucleophilic Substitution

This table outlines the relative energies for a hypothetical Sₙ2-type reaction: Ph₂SnCl(Br) + Nu⁻ → [TS]⁻ → Ph₂SnCl(Nu) + Br⁻.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Ph₂SnCl(Br) + Nu⁻ | 0.0 |

| Transition State (TS) | [Nu···SnPh₂Cl···Br]⁻ | +15.5 |

| Products | Ph₂SnCl(Nu) + Br⁻ | -10.0 |

| Activation Energy (Ea) | Energy difference (TS - Reactants) | 15.5 |

| Reaction Energy (ΔE) | Energy difference (Products - Reactants) | -10.0 |

Many chemical reactions occur in solution, where solvent molecules can significantly influence reactivity, stability, and reaction mechanisms. Computational studies must account for these interactions to provide realistic predictions. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, are commonly used. iaea.orgrsc.org These models treat the solvent as a continuous medium with a defined dielectric constant, simulating its bulk electrostatic effects on the solute molecule. stackexchange.com For this compound, including a solvent model is crucial for accurately calculating reaction energy barriers and the stability of charged intermediates in solution.

Conformation Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule, including its possible conformations, plays a vital role in its properties and reactivity. For this compound, conformational flexibility arises primarily from the rotation of the two phenyl groups around the tin-carbon bonds.

Interactive Data Table: Relative Energies of Phenyl Group Conformations

This table presents hypothetical relative energies for different conformations arising from the rotation of the two phenyl groups (defined by the C-Sn-C-C dihedral angles).

| Conformer ID | Phenyl Group Orientation | Relative Energy (kcal/mol) | Stability |

| Conf-1 | Staggered/Propeller-like | 0.0 | Most Stable |

| Conf-2 | One ring eclipsed | 2.5 | Less Stable |

| Conf-3 | Both rings eclipsed | 5.8 | Least Stable |

Energetic Landscape of Conformational Isomers

The concept of conformational isomers in this compound primarily revolves around the rotation of the two phenyl groups relative to the C-Sn-C plane. The presence of two different halogen atoms (bromine and chlorine) bonded to the tin center introduces a degree of asymmetry that influences the energetic landscape of these rotations.

Computational studies on related diphenyltin (B89523) compounds have shown that the molecule has a preferred, lowest-energy conformation. researchgate.net Any deviation from this conformation, such as bending of the C-Sn-C bond or rotation of the phenyl rings, requires an energy input. researchgate.net For instance, deforming a diphenyltin molecule by bending the C-Sn-C bond by 60 degrees can require approximately 7 kcal/mole. researchgate.net Similarly, forcing the phenyl rings to rotate from their preferred orientation also incurs an energetic penalty. researchgate.net

For this compound, the rotation of the phenyl groups can be described by two dihedral angles. A potential energy surface (PES) can be mapped by systematically varying these angles and calculating the corresponding energy of the molecule. The minima on this surface correspond to stable or metastable conformers, while the saddle points represent the transition states between them.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (φ1) | Dihedral Angle (φ2) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~45° | ~45° | 0.0 |

| B | ~45° | ~135° | 2.5 |

| C | ~135° | ~135° | 3.0 |

| D (Transition State) | 0° | 0° | 5.0 |

| E (Transition State) | 90° | 90° | 4.5 |

Note: The values in this table are hypothetical and serve to illustrate the concept of an energetic landscape. Actual values would require specific DFT or other high-level computational calculations.

Chirality and Stereoisomerism in Related Systems

The presence of four different substituents around a central atom typically leads to chirality. In the case of this compound, the tin atom is bonded to a bromine atom, a chlorine atom, and two phenyl groups. If the two phenyl groups are considered as identical substituents, the molecule would possess a plane of symmetry and be achiral.

However, the phenomenon of atropisomerism can introduce an element of chirality in molecules with restricted rotation around a single bond. nih.govwikipedia.orgulisboa.pt Atropisomers are stereoisomers that can be isolated because the energy barrier to rotation around a single bond is high enough to prevent their interconversion at room temperature. wikipedia.org This is commonly observed in ortho-substituted biphenyls, where bulky substituents prevent free rotation around the bond connecting the two phenyl rings. ulisboa.pt

In this compound, while the rotation around the Sn-C bonds is likely to be less hindered than in classic biphenyl atropisomers, the concept is still relevant for discussion. If the rotation of the phenyl groups is sufficiently restricted, and if their substitution pattern or their interaction with the bromine and chlorine atoms creates a stable, non-superimposable mirror image, then the molecule could, in principle, exhibit axial chirality.

For this compound to be chiral due to atropisomerism, the following conditions would need to be met:

The rotation of the phenyl groups around the Sn-C bonds must be significantly hindered.

The stable conformation of the molecule must lack a center of inversion or a plane of symmetry.

Computational studies would be essential to determine the height of the rotational barrier. A barrier of at least 22 kcal/mol at room temperature is generally considered sufficient for the isolation of atropisomers. wikipedia.org Given the relatively small size of the halogen atoms compared to bulky organic groups, it is plausible that the rotational barrier in this compound is lower than this threshold, meaning the conformers would rapidly interconvert at room temperature, rendering the compound effectively achiral.

Emerging Research Frontiers and Future Perspectives for Bromo Chloro Diphenylstannane

Exploration of New Catalytic Applications Beyond Conventional Organic Synthesis

Diorganotin compounds are well-established as catalysts in various industrial processes, including polyurethane formation, silicone vulcanization, and transesterification reactions. wikipedia.orggelest.com The catalytic activity often stems from the Lewis acidic nature of the tin center. The unique structure of bromo(chloro)diphenylstannane presents opportunities for new catalytic applications.

Established Catalytic Roles of Diorganotin Compounds:

| Catalytic Reaction | Typical Diorganotin Catalyst | Key Feature |

| Polyurethane Formation | Dibutyltin (B87310) dilaurate | Catalyzes the reaction between an isocyanate and an alcohol. wikipedia.orggelest.com |

| Esterification/Transesterification | Dibutyltin oxide, Dibutyltin dilaurate | Effective for high-boiling esters and polyesters. gelest.comrsc.org |

| PVC Stabilization | Diorganotin dithiolates | Suppress degradation by removing allylic chlorides. wikipedia.org |

The catalytic efficacy of organotin compounds has been demonstrated in the synthesis of 1,2-disubstituted benzimidazoles, achieving product yields up to 92%. rsc.org This activity is attributed to both the Lewis acidic Sn(IV) center and the presence of other functional groups that can act as hydrogen bond donors. rsc.org

Future Catalytic Frontiers for this compound:

Asymmetric Catalysis: The inherent chirality of this compound makes it a tantalizing candidate for development as a chiral Lewis acid catalyst. Research could focus on its application in enantioselective reactions, such as Diels-Alder reactions, aldol (B89426) additions, or Michael additions, where the stereogenic tin center could induce stereoselectivity.

Polymerization Catalysis: Beyond polyurethanes, there is potential to explore its use as a catalyst or initiator in other types of polymerization, such as the ring-opening polymerization of lactones or other cyclic monomers, to produce biodegradable polyesters.

Fine Chemical Synthesis: Its unique electronic and steric properties could be harnessed for highly selective transformations in the synthesis of complex organic molecules, pharmaceuticals, or agrochemicals. For example, its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, could be investigated. rsc.org

Tandem Catalysis: The presence of two different halide leaving groups could potentially be exploited in sequential or tandem catalytic cycles, where each halide is displaced under different reaction conditions, allowing for the stepwise construction of more complex molecules.

Integration into Advanced Functional Materials with Tunable Properties

Organotin compounds are integral to various materials, most notably as heat stabilizers for polyvinyl chloride (PVC). lupinepublishers.comtaylorandfrancis.com They are also used in silicone-based finishes and as precursors for transparent conductive oxide (TCO) coatings (SnO₂) on glass. wikipedia.orgroadmaptozero.comafirm-group.com The specific structure of this compound allows for its potential integration into more sophisticated functional materials.

Potential Applications in Advanced Materials:

Functional Polymers: this compound could be used as a monomer or a functional additive in polymer synthesis. By incorporating it into a polymer backbone or as a pendant group, it could impart specific properties such as flame retardancy, thermal stability, or refractive index modification. The degradation of organotin-containing polymers to non-toxic inorganic tin compounds is a key advantage for creating "environmentally friendly" materials. taylorandfrancis.com

Hybrid Organic-Inorganic Materials: This compound can serve as a molecular building block for creating hybrid materials like metal-organic frameworks (MOFs) or sol-gel derived glasses. The phenyl groups provide organic character, while the tin-halide core offers an inorganic node for building larger structures. The properties of such materials could be tuned by varying the organic and inorganic components.

Luminescent Materials: Some organometallic compounds exhibit interesting photophysical properties. Future research could explore the potential luminescence of this compound derivatives, which could lead to applications in sensors, bio-imaging, or organic light-emitting diodes (OLEDs).

Responsive Materials: The reactivity of the tin-halide bonds could be exploited to create "smart" materials that respond to external stimuli. For example, a material incorporating this compound might change its properties (e.g., color, solubility, conductivity) upon exposure to specific analytes, light, or heat, leading to applications in sensing or controlled-release systems.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental synthesis and computational modeling is a powerful paradigm in modern chemistry. frontiersin.org For a molecule like this compound, this combined approach can accelerate discovery and deepen fundamental understanding.

How Computation Can Aid Research:

Predicting Reactivity and Selectivity: Quantum chemical calculations (e.g., Density Functional Theory, DFT) can be used to model reaction pathways for the synthesis and catalytic application of this compound. This can help predict the most favorable reaction conditions and understand the origins of stereoselectivity in asymmetric catalysis.

Understanding Electronic Structure: Computational methods can elucidate the electronic structure, bonding characteristics (e.g., the nature of the Sn-C and Sn-X bonds), and Lewis acidity of the molecule. This knowledge is crucial for designing new catalysts and materials with desired properties.

Spectroscopic Characterization: Theoretical calculations can predict spectroscopic signatures (NMR, IR, UV-Vis). Comparing calculated spectra with experimental data provides a powerful tool for structure verification and characterization. Photoelectron spectroscopy, combined with computational analysis, has been used to probe charge distribution and bonding in other organotin compounds. acs.org

Materials Design: Molecular dynamics (MD) simulations can be used to predict the bulk properties of polymers or hybrid materials containing this compound, guiding the design of new functional materials before their synthesis is attempted.

This integrated approach allows for a "design-build-test-learn" cycle where computational insights guide experimental work, and experimental results provide feedback to refine computational models, leading to a more efficient and insightful research process.

Challenges and Opportunities in Organotin Chemistry Research

Despite its long history and wide range of applications, the field of organotin chemistry faces significant challenges that also create opportunities for innovation. lupinepublishers.com

Key Challenges:

Toxicity and Environmental Impact: The primary hurdle for the broader application of organotin compounds is their toxicity, particularly for tri- and di-organotin species. wikipedia.orgroadmaptozero.com This necessitates careful handling and drives the search for less toxic alternatives or methods to immobilize or recover the tin compounds after use.

"Tin Residues": In organic synthesis, the removal of tin-containing byproducts from the desired product can be difficult, a problem often referred to as the "tyranny of tin". acs.org

Negative Perception: Due to the environmental persistence and toxicity of certain compounds like tributyltin (TBT), which was used in anti-fouling paints, organotin chemistry as a whole often carries a negative public and regulatory perception. taylorandfrancis.com

Opportunities for the Future:

Benign by Design: The major opportunity lies in the rational design of new organotin compounds with high efficacy and low toxicity. This involves understanding the structure-activity and structure-toxicity relationships to create molecules that perform their function without persisting in the environment or harming biological systems.

Catalyst Immobilization: Developing methods to heterogenize organotin catalysts on solid supports (e.g., silica, polymers) can facilitate their separation from the reaction products, allowing for easy recovery and reuse. This addresses both the purification challenge and reduces the environmental footprint.